2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride
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Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound with the molecular formula C6H7ClN2O·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methyl-1H-pyrazole} + \text{Acetyl chloride} \rightarrow \text{2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: This compound is similar in structure but lacks the acetyl chloride group. It is less reactive and is often used as an intermediate in organic synthesis.
4-Methyl-1H-pyrazole: The parent compound of 2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride. It is a basic building block in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to its high reactivity, which makes it a versatile reagent in organic synthesis. Its ability to form covalent bonds with nucleophiles allows for the creation of a wide range of derivatives with diverse chemical and biological properties.
Biological Activity
2-(4-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride, commonly referred to as 4-Mpac-HCl, is a compound characterized by its pyrazole ring and acetyl chloride functional group. This structure enhances its reactivity and potential applications in medicinal chemistry. The biological activities of pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties, have garnered significant research interest. This article provides a detailed overview of the biological activity of 4-Mpac-HCl, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₆H₈Cl₂N₂O, with a molecular weight of 195.05 g/mol. The presence of both the acetyl chloride and the hydrochloride forms enhances its solubility and stability, making it suitable for various chemical syntheses.
Property | Value |
---|---|
Molecular Formula | C₆H₈Cl₂N₂O |
Molecular Weight | 195.05 g/mol |
Functional Groups | Pyrazole, Acetyl Chloride, Hydrochloride |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-Mpac-HCl have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Study Findings : In vitro studies demonstrated that pyrazole derivatives could effectively inhibit COX-2 with IC50 values as low as 0.017μM, indicating strong anti-inflammatory potential .
Antimicrobial Properties
Pyrazole compounds have shown promise in antimicrobial applications. They interact with various biological targets involved in infection processes.
- Case Study : A series of pyrazole derivatives were tested against multiple bacterial strains, showing varying degrees of antibacterial activity. For instance, certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of active research. Studies have highlighted their ability to inhibit the proliferation of various cancer cell lines.
- In Vitro Studies : Compounds containing the pyrazole moiety were found to inhibit growth in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with mean growth inhibition percentages reported at 54.25% and 38.44%, respectively .
The unique structure of pyrazoles allows them to interact with specific biological targets:
- Enzyme Inhibition : Pyrazoles can act as competitive inhibitors for enzymes involved in inflammatory pathways.
- Receptor Modulation : Some derivatives may function as modulators for receptors associated with cancer proliferation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Acylation Reaction : Reacting 4-methylpyrazole with acetyl chloride under controlled conditions.
- Halogenation : Introducing chlorine via chlorination reactions to form the hydrochloride salt.
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-5-2-8-9(3-5)4-6(7)10;/h2-3H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRLGSGGCZJBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190011-74-5 |
Source
|
Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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